![molecular formula C9H12O4 B13907841 Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-2-oxabicyclo[221]heptane-4-carboxylate is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in an organic solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of protein phosphatases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound’s ability to inhibit protein phosphatases is attributed to the presence of the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit . These structural features allow the compound to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparación Con Compuestos Similares
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane Derivatives: These compounds share the bicyclic structure and exhibit similar chemical properties.
2-Methyl-7-oxabicyclo[2.2.1]heptane: This compound has a similar structure but with a methyl group substitution.
8-Azabicyclo[3.2.1]octane: Although structurally different, this compound also exhibits interesting biological activities.
The uniqueness of Ethyl 3-oxo-2-oxabicyclo[22
Propiedades
Fórmula molecular |
C9H12O4 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-12-7(10)9-4-3-6(5-9)13-8(9)11/h6H,2-5H2,1H3 |
Clave InChI |
YTDUXFNUUBUXFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCC(C1)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


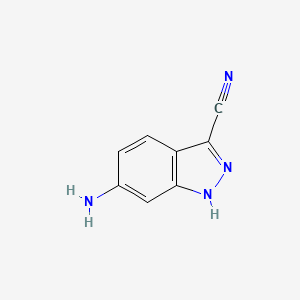
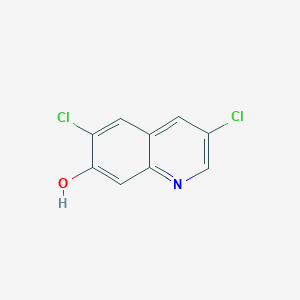
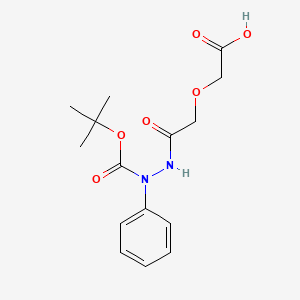
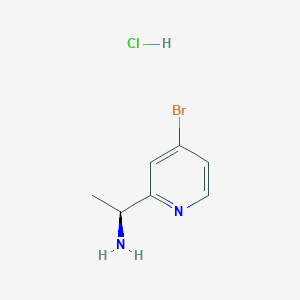
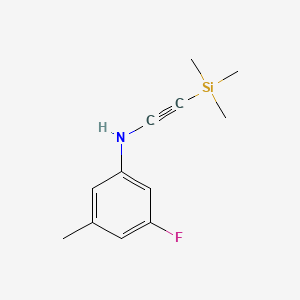
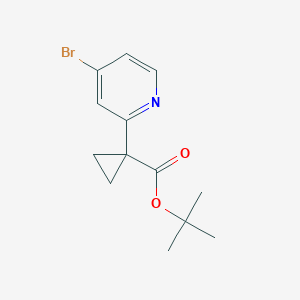
![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)
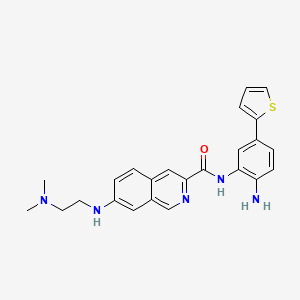
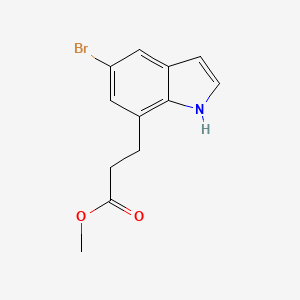

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
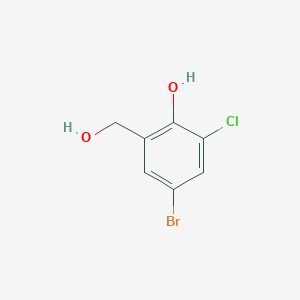
![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
